Arachin - 1398-00-1

Arachin

Catalog Number: EVT-1512662
CAS Number: 1398-00-1
Molecular Formula: C20H34O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Arachin is sourced from the seeds of the peanut plant (Arachis hypogaea), which is cultivated globally for its edible seeds. The extraction and purification of arachin typically occur during the processing of peanuts for oil or meal production.

Classification

Arachin is classified under the category of globulins, specifically as a 7S globulin, which refers to its sedimentation coefficient. This classification indicates its solubility and behavior in aqueous solutions, which are critical for understanding its functional properties in food applications.

Synthesis Analysis

Methods

The synthesis of arachin can be achieved through various methods, primarily involving the extraction from peanut flour or meal. The most common techniques include:

  • Solvent Extraction: This method uses organic solvents to dissolve and separate arachin from other components in the peanut matrix.
  • Precipitation: By adjusting pH levels or ionic strength, arachin can be precipitated out of solution, allowing for further purification.
  • Chromatography: Techniques such as ion-exchange chromatography can be employed to isolate arachin based on its charge properties.

Technical Details

The extraction process typically involves grinding peanuts into a fine flour, followed by mixing with water or buffer solutions. After centrifugation to remove insoluble materials, the supernatant containing soluble proteins is subjected to further purification steps such as dialysis or ultrafiltration to concentrate arachin.

Molecular Structure Analysis

Structure

Arachin has a complex molecular structure characterized by multiple domains that contribute to its functional properties. It consists of several polypeptide chains that form a globular shape, allowing it to interact with other molecules.

Data

The molecular weight of arachin is approximately 60 kDa. Its amino acid composition includes a high proportion of essential amino acids such as lysine and leucine, which are vital for human nutrition.

Chemical Reactions Analysis

Reactions

Arachin participates in various biochemical reactions that are crucial for its functionality in food systems. Key reactions include:

  • Hydrolysis: Arachin can undergo hydrolysis in the presence of enzymes or acids, breaking down into smaller peptides and amino acids.
  • Maillard Reaction: When heated with reducing sugars, arachin can participate in the Maillard reaction, leading to browning and flavor development in cooked foods.

Technical Details

These reactions are influenced by factors such as temperature, pH, and moisture content. Understanding these conditions is essential for optimizing food processing techniques that utilize arachin.

Mechanism of Action

Process

The mechanism by which arachin exerts its effects in biological systems involves several pathways:

  • Nutritional Absorption: Upon digestion, arachin is broken down into peptides that can be absorbed through the intestinal wall.
  • Immunological Response: Some studies suggest that arachin may elicit an immune response due to its allergenic potential, particularly in individuals sensitive to peanuts.

Data

Research indicates that arachin may play a role in modulating immune responses and influencing gut health through its peptide fragments.

Physical and Chemical Properties Analysis

Physical Properties

Arachin is typically found as a powder with the following characteristics:

  • Color: Light yellow to off-white
  • Solubility: Soluble in water at neutral pH but less soluble at extreme pH levels.
  • Texture: Fine powdery texture that aids in blending with other food ingredients.

Chemical Properties

The chemical properties of arachin include:

  • pH Stability: Arachin maintains stability within a pH range of 4.5 to 7.5.
  • Thermal Stability: It exhibits thermal stability up to certain temperatures but may denature upon prolonged exposure to high heat.
Applications

Scientific Uses

Arachin has several applications in scientific research and food technology:

  • Nutritional Studies: Due to its rich amino acid profile, arachin is studied for its potential benefits in vegetarian diets.
  • Food Formulation: Arachin is used as an emulsifier and stabilizer in various food products due to its functional properties.
  • Allergen Research: Investigations into arachin's allergenic potential contribute to understanding peanut allergies and developing hypoallergenic food products.

Properties

CAS Number

1398-00-1

Product Name

Arachin

Molecular Formula

C20H34O

Synonyms

Arachin

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